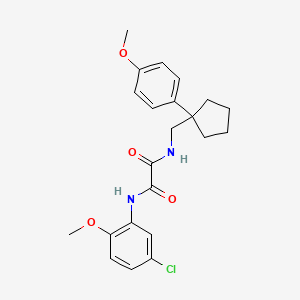
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups. It has two aromatic rings (phenyl groups), one of which is substituted with a chloro and a methoxy group, and the other with a methoxy group. It also contains an oxalamide group, which is a type of amide, and a cyclopentyl group, which is a type of cycloalkane .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the amide group would likely contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules .Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
The chemical structure of N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide plays a significant role in its reactivity and interaction with various substrates. In a study focused on the reactivity of oxalamide-based N-heterocyclic carbenes, it was found that specific structural elements could influence the chemical reactivity and stability of such compounds. These structural characteristics are crucial for understanding how these compounds can be utilized in various chemical reactions, including cyclopropanation and interactions with elemental selenium, as well as their role in forming stable fluorescent dimerization products (Braun, Frank, & Ganter, 2012)(Braun et al., 2012).
Environmental Degradation Studies
In environmental studies, related compounds have been examined for their degradation potential under specific conditions. For instance, the complete oxidation of metolachlor (a compound sharing a structural motif with N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide) in water through the photoassisted Fenton reaction highlights the environmental fate and breakdown pathways of such chemicals. These findings are pivotal for assessing the environmental impact and degradation kinetics of related oxalamide derivatives in aquatic systems (Pignatello & Sun, 1995)(Pignatello & Sun, 1995).
Synthesis and Reactivity
The synthesis and chemical reactivity of related compounds, such as the exploration of novel synthetic approaches to N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, provide insight into the versatility and applicability of these chemicals in creating various derivatives. Such research delineates the pathways for generating new compounds with potential applications in pharmaceuticals, material science, and organic synthesis (Mamedov et al., 2016)(Mamedov et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-28-17-8-5-15(6-9-17)22(11-3-4-12-22)14-24-20(26)21(27)25-18-13-16(23)7-10-19(18)29-2/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYXKCMOZKCKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone](/img/structure/B2445635.png)
![6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2445636.png)
![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2445637.png)
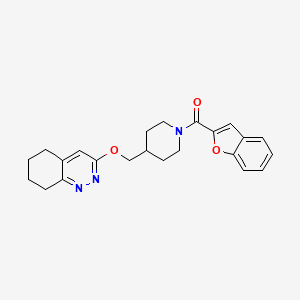
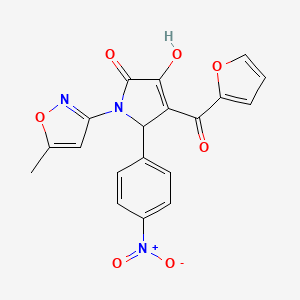
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445644.png)
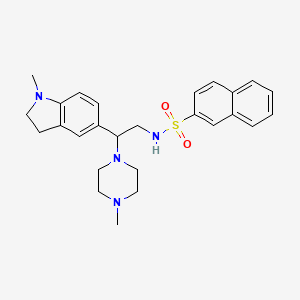
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol](/img/structure/B2445647.png)
![2-[(4-Chlorobenzyl)thio]ethanamine](/img/structure/B2445649.png)
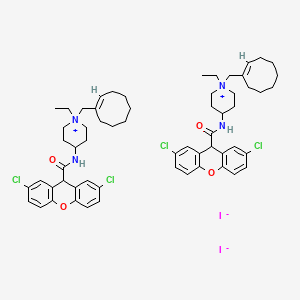
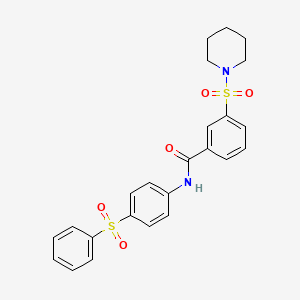
![3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2445653.png)
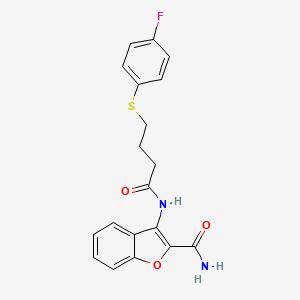
![spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one](/img/structure/B2445656.png)